![molecular formula C15H15Cl2N3O3 B13800201 5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione CAS No. 68961-21-7](/img/structure/B13800201.png)
5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a benzylidene group and bis(2-chloroethyl)amino substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-[Bis(2-chloroethyl)amino]benzaldehyde with pyrimidine-2,4,6-trione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bis(2-chloroethyl)amino group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Applications De Recherche Scientifique
5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. This compound may also interact with DNA, causing cross-linking and subsequent inhibition of DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[Bis(2-chloroethyl)amino]pyrimidine-2,4-diol: Similar structure but with hydroxyl groups instead of the benzylidene group.
4-[Bis(2-chloroethyl)amino]benzaldehyde: Precursor in the synthesis of the target compound.
Pyrimidine-2,4,6-trione: Core structure without the bis(2-chloroethyl)amino and benzylidene substituents.
Uniqueness
5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bis(2-chloroethyl)amino and benzylidene groups enhances its potential as a versatile compound in various scientific applications.
Propriétés
Numéro CAS |
68961-21-7 |
|---|---|
Formule moléculaire |
C15H15Cl2N3O3 |
Poids moléculaire |
356.2 g/mol |
Nom IUPAC |
5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H15Cl2N3O3/c16-5-7-20(8-6-17)11-3-1-10(2-4-11)9-12-13(21)18-15(23)19-14(12)22/h1-4,9H,5-8H2,(H2,18,19,21,22,23) |
Clé InChI |
VMTWXIRNUYZQPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine](/img/structure/B13800125.png)
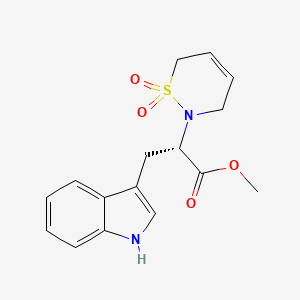
![[(Dichloromethyl)sulfanyl]benzene](/img/structure/B13800147.png)

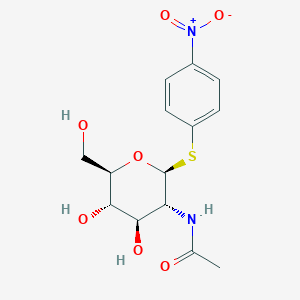
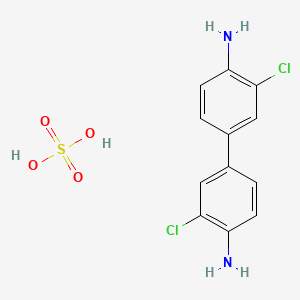
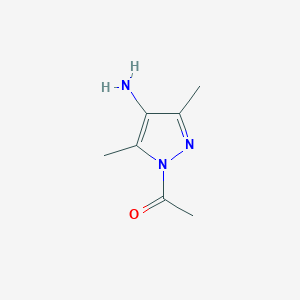
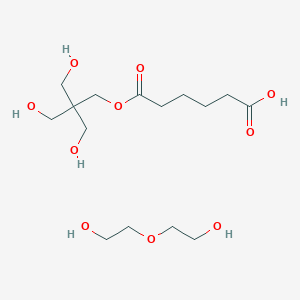
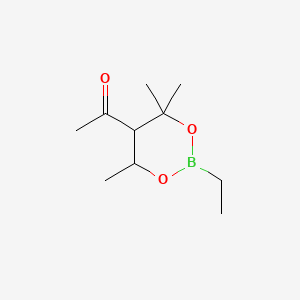

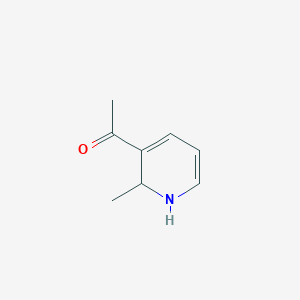
![1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)

